The Discovery and Synthesis of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
The Discovery and Synthesis of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting epigenetic regulation and cellular differentiation. BAY-1436032 was developed to specifically target various IDH1 mutations, thereby reducing 2-HG levels, inducing differentiation of cancer cells, and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of BAY-1436032.
Introduction: The Role of Mutant IDH1 in Cancer
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 codon, result in a gain-of-function enzymatic activity.[1] This mutated enzyme converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[3][4] This discovery identified mutant IDH1 as a promising therapeutic target for a range of cancers.
Discovery of BAY-1436032
BAY-1436032 was identified through a high-throughput screening and optimization program aimed at discovering potent and selective inhibitors of various IDH1 R132 mutants.[1] The development of this compound was driven by the need for a "pan-mutant" inhibitor that could be effective against the different R132 mutations found in patients (e.g., R132H, R132C, R132G, R132S, and R132L).[4][5] Preclinical studies demonstrated that BAY-1436032 is a double-digit nanomolar inhibitor of the enzymatic activity of various IDH1-R132X mutants and potently inhibits 2-HG release in patient-derived and engineered cell lines.[1][6]
Chemical Synthesis of BAY-1436032
The chemical synthesis of BAY-1436032, chemically named 2-[[4-(trifluoromethoxy)phenyl]amino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-5-propanoic acid, is detailed in patent literature. The following is a general synthetic scheme based on publicly available information.
Figure 1: Retrosynthetic Analysis of BAY-1436032
Caption: Retrosynthetic approach for BAY-1436032 synthesis.
Detailed Experimental Protocol for Synthesis (Exemplary)
A detailed, step-by-step protocol for the synthesis of BAY-1436032 and its intermediates would be outlined here, based on patent filings. This would include specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography, crystallization) for each step.
Due to the proprietary nature of specific synthesis protocols, a generalized representation is provided. The synthesis likely involves the construction of the benzimidazole core through the condensation of a substituted o-phenylenediamine with a suitable carbonyl precursor or its equivalent, followed by the introduction of the side chains.
Mechanism of Action and Signaling Pathway
BAY-1436032 acts as a specific inhibitor of mutant IDH1 enzymes. By binding to the mutant enzyme, it prevents the conversion of α-ketoglutarate to 2-HG.[2] The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state of histones and DNA. This, in turn, promotes the differentiation of cancer cells and inhibits their proliferation.[2][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
